molecular formula C12H10ClNO3 B13675275 Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate

Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate

Cat. No.: B13675275
M. Wt: 251.66 g/mol
InChI Key: UCQPLMCVIUUJDV-UHFFFAOYSA-N
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Description

Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 8-position, and a methyl ester group at the 4-position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of 8-methoxyisoquinoline followed by esterification. The reaction conditions often require the use of reagents such as thionyl chloride for chlorination and methanol for esterification. The process may involve heating under reflux and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted isoquinolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The chloro and methoxy groups on the isoquinoline ring can participate in various binding interactions with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-8-methoxyisoquinoline: Lacks the ester group at the 4-position.

    8-methoxyisoquinoline-4-carboxylate: Lacks the chloro group at the 3-position.

    3-chloroisoquinoline-4-carboxylate: Lacks the methoxy group at the 8-position.

Uniqueness

Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro, methoxy, and ester groups allows for a diverse range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-16-9-5-3-4-7-8(9)6-14-11(13)10(7)12(15)17-2/h3-6H,1-2H3

InChI Key

UCQPLMCVIUUJDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C(=NC=C21)Cl)C(=O)OC

Origin of Product

United States

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